molecular formula C52H104O27 B8025148 m-PEG25-acid

m-PEG25-acid

Cat. No.: B8025148
M. Wt: 1161.4 g/mol
InChI Key: RKDVSVRODIIQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG25-acid is synthesized through the reaction of methoxy-polyethylene glycol (m-PEG) with succinic anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carboxylic acid group. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through techniques such as column chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG25-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

m-PEG25-acid acts as a linker molecule that facilitates the conjugation of different chemical entities. The terminal carboxylic acid group reacts with primary amines to form stable amide bonds, while the PEG chain provides hydrophilicity and flexibility. This allows for the creation of complex molecules with enhanced solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG25-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility compared to shorter PEG derivatives. This makes it particularly useful in applications where high solubility and stability are required .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H104O27/c1-55-4-5-57-8-9-59-12-13-61-16-17-63-20-21-65-24-25-67-28-29-69-32-33-71-36-37-73-40-41-75-44-45-77-48-49-79-51-50-78-47-46-76-43-42-74-39-38-72-35-34-70-31-30-68-27-26-66-23-22-64-19-18-62-15-14-60-11-10-58-7-6-56-3-2-52(53)54/h2-51H2,1H3,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVSVRODIIQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H104O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1161.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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